molecular formula C21H32ClNO B330051 3-(2-chlorophenyl)-N-dodecylacrylamide

3-(2-chlorophenyl)-N-dodecylacrylamide

Cat. No.: B330051
M. Wt: 349.9 g/mol
InChI Key: USKIAXJIHKGEKH-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Chlorophenyl)-N-dodecylacrylamide is a synthetic acrylamide derivative characterized by a 2-chlorophenyl group attached to the α-carbon of the acrylamide backbone and a dodecyl (C12) alkyl chain bonded to the nitrogen atom. Its molecular formula is C21H31ClNO, with a molecular weight of 348.93 g/mol. The compound’s structure combines a hydrophobic dodecyl chain with a polar acrylamide moiety and an aromatic chlorophenyl group, enabling diverse physicochemical interactions.

Properties

Molecular Formula

C21H32ClNO

Molecular Weight

349.9 g/mol

IUPAC Name

(E)-3-(2-chlorophenyl)-N-dodecylprop-2-enamide

InChI

InChI=1S/C21H32ClNO/c1-2-3-4-5-6-7-8-9-10-13-18-23-21(24)17-16-19-14-11-12-15-20(19)22/h11-12,14-17H,2-10,13,18H2,1H3,(H,23,24)/b17-16+

InChI Key

USKIAXJIHKGEKH-WUKNDPDISA-N

SMILES

CCCCCCCCCCCCNC(=O)C=CC1=CC=CC=C1Cl

Isomeric SMILES

CCCCCCCCCCCCNC(=O)/C=C/C1=CC=CC=C1Cl

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=CC1=CC=CC=C1Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-dodecylacrylamide typically involves the reaction of 2-chlorobenzaldehyde with dodecylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired product under controlled temperature and pressure conditions. The reaction can be optimized by adjusting the molar ratios of the reactants and the reaction time.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. The use of high-purity starting materials and efficient purification techniques is crucial to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-dodecylacrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-(2-chlorophenyl)-N-dodecylacrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-dodecylacrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 3-(2-chlorophenyl)-N-dodecylacrylamide and related compounds, supported by experimental and theoretical

Compound Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound C21H31ClNO 2-Chlorophenyl, N-dodecyl 348.93 High lipophilicity; potential surfactant or drug carrier Inferred
N-(3,4-Dichlorophenyl)methylacrylamide (Chloranocryl) C10H9Cl2NO 3,4-Dichlorophenyl, N-methyl 230.10 Pesticide standard; solid state
3-Chloro-N-(2-chlorophenyl)amide C13H9Cl2NO 2-Chlorophenyl, N-H 266.11 Crystalline (monoclinic P21/n); studied for substituent effects on amide geometry
W1807 C23H25ClNO5 2-Chlorophenyl, tricarboxylate 454.90 Allosteric enzyme inhibitor; insecticidal activity
CDFII C29H27ClFN3O 2-Chlorophenyl, indole core 500.00 MRSA synergist; antimicrobial potential

Key Comparative Insights:

  • Lipophilicity and Solubility: The dodecyl chain in the target compound enhances hydrophobicity compared to shorter-chain analogs like Chloranocryl (methyl group) or unsubstituted amides . This property may favor applications in lipid-based drug delivery or membrane-associated processes.
  • Biological Activity: While W1807 and CDFII exhibit enzyme inhibition or antimicrobial effects, the target compound’s bioactivity remains unexplored.
  • Crystallinity: Unlike 3-Chloro-N-(2-chlorophenyl)amide, which crystallizes in a monoclinic system, the dodecyl chain in the target compound likely disrupts crystallinity, favoring amorphous solid or liquid states .
  • Synthetic Accessibility : N-(Aryl)acrylamides are typically synthesized via nucleophilic substitution or condensation reactions. The dodecyl chain may require specialized coupling agents, increasing synthetic complexity compared to methyl or hydrogen substituents .

Research Findings and Implications

  • Thermal Stability : Acrylamides with aromatic chlorophenyl groups exhibit higher thermal stability (decomposition >200°C) than aliphatic analogs, a trait advantageous for industrial polymer applications .
  • Enzyme Interactions : Docking studies on W1807 suggest that chlorophenyl groups enhance binding to allosteric enzyme sites via π-π and hydrophobic interactions. The target compound’s dodecyl chain may further optimize such interactions .
  • Toxicity Considerations: Chloranocryl’s dichlorophenyl group is associated with higher ecotoxicity compared to mono-chlorinated analogs. The target compound’s dodecyl chain could mitigate this by reducing bioavailability .

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